molecular formula C22H15ClN2O3 B5917546 (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5917546
M. Wt: 390.8 g/mol
InChI Key: YXCKCNRHGAJHET-UYRXBGFRSA-N
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Description

(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4-nitrobenzaldehyde and malononitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(E)-3-[2-[(3-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-6-3-4-16(12-20)15-28-22-7-2-1-5-18(22)13-19(14-24)17-8-10-21(11-9-17)25(26)27/h1-13H,15H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCKCNRHGAJHET-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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